molecular formula C12H17BFNO2 B572902 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1363192-17-9

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B572902
CAS No.: 1363192-17-9
M. Wt: 237.081
InChI Key: OLDKXRDBCREFQC-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative with a boronic acid ester group. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Boronic esters, including pinacol boronic esters, are commonly used in organic synthesis and are known to participate in various chemical reactions .

Mode of Action

The compound is likely to interact with its targets through a mechanism known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves the oxidative addition of palladium to an electrophilic organic group, followed by transmetalation, where the organoboron group is transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound likely participates, is a key step in the synthesis of many organic compounds, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The susceptibility of phenylboronic pinacol esters to hydrolysis, which could influence the bioavailability of the compound, has been reported .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific context of its use, such as the type of reaction it is involved in and the nature of the other reactants. In the context of Suzuki–Miyaura cross-coupling, the compound would contribute to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of the compound. For instance, the rate of hydrolysis of boronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, the compound’s action could be significantly influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process starting from commercially available pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-fluoro-4-methylpyridine with a boronic acid derivative under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar principles but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions, including:

  • Oxidation: : The fluorine atom can be oxidized to form a fluoro-oxo derivative.

  • Reduction: : The pyridine ring can be reduced to form a pyridine derivative with different functional groups.

  • Substitution: : The boronic acid ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluoro-oxo derivatives.

  • Reduction: : Reduced pyridine derivatives.

  • Substitution: : Substituted boronic acid esters.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds.

Biology

In biological research, this compound can be used as a probe or inhibitor in studies involving enzymes and receptors. Its fluorine atom can help in tracking the compound within biological systems using fluorescence techniques.

Medicine

The compound's derivatives may have potential applications in drug discovery and development. Its structural features can be exploited to design new pharmaceuticals with improved efficacy and selectivity.

Industry

In materials science, this compound can be used to develop new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: : Similar structure but without the methyl group at the 4-position.

  • 2-Fluoro-4-methylpyridine: : Lacks the boronic acid ester group.

  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: : Similar boronic acid ester group but with a different heterocyclic ring.

Properties

IUPAC Name

2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-8-6-10(14)15-7-9(8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDKXRDBCREFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855769
Record name 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363192-17-9
Record name 2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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